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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

CAS No.: 68137-09-7

Cat. No.: B7767813

Get Quote

Executive Summary
In the synthesis of agrochemicals (e.g., Fenitrothion metabolites) and pharmaceutical

intermediates, distinguishing 4-Methyl-3-nitrophenol (4M3NP) from its structural isomers—

particularly 3-Methyl-4-nitrophenol (3M4NP) and 2-Methyl-4-nitrophenol (2M4NP)—is a critical

quality control challenge. While these compounds share the same molecular weight (153.14

g/mol ) and similar polarity, their electronic properties differ significantly due to the relative

positioning of the nitro (-NO₂) and hydroxyl (-OH) groups.

This guide provides a definitive spectroscopic workflow to differentiate these isomers, focusing

on the "Smoking Gun" signals in NMR and the pKa-dependent solvatochromism observed in

UV-Vis spectroscopy.

Compound Profiles & Structural Logic
The core challenge lies in the ortho-, meta-, para- relationships. The electronic influence of the

nitro group (strong electron-withdrawing) relative to the hydroxyl group (electron-donating)

dictates the spectroscopic signature.
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Compound
Common
Name

Structure
Code

Nitro Position
(vs OH)

pKa (Approx)

4-Methyl-3-

nitrophenol
3-Nitro-p-cresol 4M3NP meta ~8.3

3-Methyl-4-

nitrophenol
4-Nitro-m-cresol 3M4NP para ~7.2

2-Methyl-4-

nitrophenol
4-Nitro-o-cresol 2M4NP para ~7.1

Technical Insight: The para-nitro isomers (3M4NP, 2M4NP) are significantly more acidic than

the meta-nitro isomer (4M3NP) due to resonance stabilization of the phenolate anion. This

acidity difference is the basis for the rapid UV-Vis screening protocol described below.

Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy (The Structural Proof)
NMR is the most reliable method for absolute structural assignment. The differentiation relies

on identifying the most deshielded proton and analyzing its splitting pattern.

The "Smoking Gun" Logic:
4M3NP: The most deshielded proton is H2 (between -OH and -NO₂). It appears as a Singlet

(or fine doublet,

Hz).

3M4NP: The most deshielded proton is H5 (ortho to -NO₂). It appears as a Doublet (

Hz).
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Comparative Chemical Shifts (in CDCl₃):

Proton
Environment

4-Methyl-3-
nitrophenol
(Target)

3-Methyl-4-
nitrophenol
(Isomer)

Diagnostic Feature

Most Deshielded δ ~7.5 - 7.6 ppm (H2) δ ~8.0 ppm (H5) Splitting Pattern

Multiplicity
Singlet (s) (or d,

Hz)

Doublet (d) (

Hz)
Key Differentiator

Methyl Group δ ~2.45 ppm (s) δ ~2.63 ppm (s)

Methyl on 3M4NP is

more deshielded by

ortho-NO₂

Aromatic H (Other)
H5, H6 (Doublets,

Hz)

H2, H6

(Singlet/Doublet mix)
Less diagnostic

B. UV-Vis Spectroscopy (The Rapid Screen)
Because the para-nitro isomers are more acidic, they exist as yellow phenolate anions at

neutral pH, whereas the meta-nitro isomer (4M3NP) remains colorless/pale yellow until higher

pH.

Experiment: pH Titration / Solvatochromism.

Observation:

3M4NP (Para): Intense absorption at ~400 nm (Yellow) at pH 7.5.

4M3NP (Meta): Minimal absorption at 400 nm at pH 7.5; requires pH > 9 to fully shift.

C. Mass Spectrometry (Fragmentation)
While the molecular ion (

) is 153 for all, the Ortho Effect aids differentiation.
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Mechanism: If the Nitro group is ortho to the Methyl group, oxygen transfer can occur,

leading to the loss of an OH radical (M-17).

4M3NP: NO₂ and CH₃ are ortho. Expect [M-17]⁺ peak (m/z 136).

2M4NP: NO₂ is meta to CH₃. The [M-17]⁺ peak is significantly suppressed or absent.

Experimental Protocols
Protocol 1: Rapid UV-Vis Isomer Screen
Objective: Quickly determine if a sample is the para-nitro impurity or the meta-nitro target.

Preparation: Prepare a 10 µM solution of the analyte in a 50:50 Water:Methanol mixture.

Buffer Addition: Add 10 µL of 1M Phosphate Buffer (pH 7.4) to the cuvette.

Measurement: Record absorbance from 250 nm to 500 nm.

Interpretation:

Strong Peak at 400 nm: Indicates para-nitro isomer (3M4NP or 2M4NP).

Peak at ~320-350 nm (No 400 nm): Indicates meta-nitro target (4M3NP).

Confirmation: Add 1 drop of 1M NaOH. If the 4M3NP sample turns bright yellow only now

(shift to 400 nm), identity is supported.

Protocol 2: High-Resolution NMR Characterization
Objective: Definitive structural validation for CoA (Certificate of Analysis).

Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ can

be used, but CDCl₃ provides sharper resolution of the OH coupling.

Acquisition: Run a standard 1H NMR (minimum 300 MHz, preferably 400 MHz+). Set

relaxation delay (d1) to >1s to ensure integration accuracy.

Processing: Phase correct manually. Integrate the methyl singlet (set to 3H).
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Analysis: Zoom into the 7.0–8.5 ppm region. Look for the isolated proton signal.

If the most downfield signal is a broad singlet, it is 4M3NP.

If the most downfield signal is a sharp doublet (J=9Hz), it is 3M4NP.

Decision Workflow Diagram

Unknown Nitrocresol Sample
(MW 153.14)

Step 1: UV-Vis at pH 7.4

Strong Abs @ 400nm
(Yellow Solution)

High Acidity (pKa ~7.1)

Abs @ 320-350nm
(Pale/Colorless)

Lower Acidity (pKa ~8.3)

Likely Para-Nitro Isomer
(3M4NP or 2M4NP)

Likely Meta-Nitro Target
(4M3NP)

Step 2: 1H NMR (CDCl3)
Analyze Downfield Region (7.0-8.5 ppm)

Most Downfield Signal:
Doublet (J ~9Hz)

Most Downfield Signal:
Singlet (J ~2Hz)

Confirmed:
3-Methyl-4-nitrophenol

Confirmed:
4-Methyl-3-nitrophenol

Click to download full resolution via product page
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Figure 1: Analytical decision tree for differentiating nitrocresol isomers.

Data Summary Table
Parameter

4-Methyl-3-nitrophenol
(Target)

3-Methyl-4-nitrophenol
(Impurity)

CAS Number 2042-14-0 2581-34-2

1H NMR Downfield Peak Singlet (H2) Doublet (H5)

UV-Vis λmax (pH 7) ~320 nm (Colorless) ~400 nm (Yellow)

IR Nitro Stretch ~1530 cm⁻¹ (Asym)
~1515 cm⁻¹ (Lower due to

conjugation)

Key MS Fragment m/z 136 [M-OH]⁺ (Prominent) m/z 136 [M-OH]⁺ (Present)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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